1,3,5-Tri(3-carboxyphenyl)benzene
Overview
Description
1,3,5-Tri(3-carboxyphenyl)benzene is an aromatic compound characterized by a central benzene ring substituted with three carboxyphenyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, making it a valuable building block in various fields, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri(3-carboxyphenyl)benzene can be synthesized through a multi-step process involving the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(3-carboxyphenyl)benzene undergoes various chemical reactions, including:
Esterification: The carboxylic acid groups can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: The carboxylic acid groups can react with amines to form amides.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Reduction: Uses reducing agents like lithium aluminum hydride in anhydrous conditions.
Major Products
Esterification: Produces esters.
Amidation: Produces amides.
Reduction: Produces alcohols.
Scientific Research Applications
1,3,5-Tri(3-carboxyphenyl)benzene has several scientific research applications:
Materials Science: Used as a building block for metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Medicinal Chemistry: Investigated for its potential anticancer properties, particularly its ability to bind to DNA and disrupt its structure.
Catalysis: Used in the synthesis of catalysts for various chemical reactions.
Gas Storage and Separation: Employed in the development of materials for gas adsorption and separation technologies.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(3-carboxyphenyl)benzene in medicinal applications involves its ability to bind to DNA. The compound intercalates between DNA base pairs, causing structural changes that can inhibit DNA replication and transcription. This binding is facilitated by electrostatic and non-electrostatic interactions, leading to the unwinding of the DNA helix .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with carboxyphenyl groups at different positions.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of carboxylic acid groups.
1,3,5-Tris(4-hydroxyphenyl)benzene: Contains hydroxyl groups instead of carboxylic acid groups.
Uniqueness
1,3,5-Tri(3-carboxyphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable, porous structures makes it particularly valuable in materials science and catalysis .
Properties
IUPAC Name |
3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O6/c28-25(29)19-7-1-4-16(10-19)22-13-23(17-5-2-8-20(11-17)26(30)31)15-24(14-22)18-6-3-9-21(12-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSTTJNKYIOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697852 | |
Record name | 3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358733-02-5 | |
Record name | 3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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